REACTION_CXSMILES
|
[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:13]#N)[C:6](=[O:12])[NH:7]2.S(=O)(=O)(O)O.[OH2:20].[OH-:21].[NH4+]>CCOCC.C(O)(=O)C.CO>[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:13]([OH:21])=[O:20])[C:6](=[O:12])[NH:7]2 |f:3.4|
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
CC1=C2C=C(C(NC2=CC=N1)=O)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
Therefore, the reaction mixture was heated in a oil bath at 135°-140° C. for 8 hours
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
poured on ice (1 1. beaker, 1/3 filled)
|
Type
|
CUSTOM
|
Details
|
The resulting solid was collected
|
Type
|
WASH
|
Details
|
washed successively with water and methanol
|
Type
|
CUSTOM
|
Details
|
dried at 100° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C=C(C(NC2=CC=N1)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |